Dextroamphetamine monosaccharate

Description

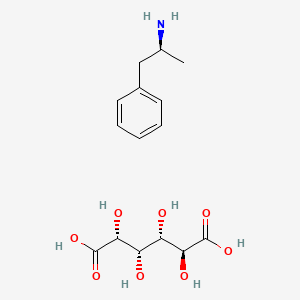

Structure

2D Structure

Properties

CAS No. |

799787-69-2 |

|---|---|

Molecular Formula |

C15H23NO8 |

Molecular Weight |

345.34 g/mol |

IUPAC Name |

(2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C9H13N.C6H10O8/c1-8(10)7-9-5-3-2-4-6-9;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2-6,8H,7,10H2,1H3;1-4,7-10H,(H,11,12)(H,13,14)/t8-;1-,2-,3-,4+/m00/s1 |

InChI Key |

VHKVKWTWHZUFIA-DGOKBZBKSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)N.[C@H]([C@@H]([C@@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)N.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformation Methodologies

Precursor Chemistry for Dextroamphetamine Core Synthesis

The foundational step in producing dextroamphetamine monosaccharate is the synthesis of the amphetamine molecule. This can be achieved through various routes, starting from either non-chiral precursors via reductive amination or from chiral starting materials that guide the synthesis towards the desired stereoisomer.

Non-Chiral Starting Materials and Reductive Amination Approaches

A prevalent method for synthesizing racemic amphetamine involves the reductive amination of phenylacetone (B166967) (also known as P2P). pearson.comdictanote.cowikipedia.org This organic reaction transforms a carbonyl group into an amine through an intermediate imine. In the context of amphetamine synthesis, phenylacetone is reacted with an amine source, under reducing conditions, to yield the amphetamine molecule. pearson.comresearchgate.netwikimedia.org

The Leuckart reaction is a specific type of reductive amination that can be employed, often utilizing N-methylformamide as the reagent. researchgate.netscite.ai Another common approach involves using methylamine (B109427) in the presence of a reducing agent like aluminum-mercury amalgam. researchgate.net These methods result in a racemic mixture of amphetamine, meaning both the dextrorotatory (d) and levorotatory (l) enantiomers are produced in approximately equal amounts. researchgate.netjksus.org

| Starting Material | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Phenylacetone | Methylamine, Reducing Agent (e.g., Aluminum-Mercury Amalgam) | Phenylacetone-N-methyl imine | Racemic Amphetamine | researchgate.net |

| Phenylacetone | N-methylformamide (Leuckart Reaction) | N-formyl-methamphetamine | Racemic Amphetamine | researchgate.netscite.ai |

Stereoselective Synthetic Routes from Chiral Precursors (e.g., D-Phenylalanine-based methodologies)

To circumvent the need for downstream resolution of enantiomers, stereoselective synthesis routes can be employed, starting from a chiral precursor. D-phenylalanine, a naturally occurring amino acid, serves as a viable starting material for the synthesis of dextroamphetamine. scite.ainih.govmtu.edumdma.ch This approach leverages the inherent chirality of the starting material to produce the desired (S)-(+)-isomer of amphetamine directly. mdma.ch

The synthesis from D-phenylalanine proceeds through several intermediates, where the absolute configuration of the asymmetric carbon atom is manipulated while maintaining the desired relative configuration. nih.govmtu.edu This method can be adapted to produce either dextroamphetamine or methamphetamine by altering the reductive conditions used in the final steps of the synthesis. nih.govmtu.edulookchem.com Other chiral precursors, such as the chiral β-hydroxyphenylethylamines like 1R,2S-(−)-norephedrine or 1S,2S-(+)-norpseudoephedrine, can also be utilized. scite.ai

Enantiomeric Resolution Strategies for Amphetamine Intermediates

When the synthesis begins with non-chiral materials, the resulting racemic amphetamine must be separated into its constituent enantiomers. This process is known as chiral resolution.

Diastereomeric Salt Formation and Fractional Crystallization Techniques

A classical and widely used method for resolving racemic amphetamine is through the formation of diastereomeric salts. erowid.orglibretexts.org This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. erowid.orglibretexts.orgunchainedlabs.com

For the resolution of amphetamine, d-tartaric acid is a commonly employed resolving agent. erowid.orggoogle.com When racemic amphetamine is treated with d-tartaric acid, two diastereomeric salts are formed: d-amphetamine-d-tartrate and l-amphetamine-d-tartrate. erowid.org Due to their differing solubilities in a suitable solvent, such as ethanol, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling. erowid.org The desired enantiomer can then be recovered from the separated salt by treatment with a base. libretexts.orggoogle.com Other chiral acids, such as O,O'-dibenzoyl-R,R-tartaric acid, have also been used effectively in the resolution of amphetamine and related compounds. mdma.chresearchgate.net

| Resolving Agent | Principle | Separation Method | Reference |

|---|---|---|---|

| d-Tartaric Acid | Formation of diastereomeric salts (d-amphetamine-d-tartrate and l-amphetamine-d-tartrate) with different solubilities. | Fractional crystallization from an alcohol solution. | erowid.orggoogle.com |

| O,O'-Dibenzoyl-R,R-Tartaric Acid | Formation of diastereomeric salts with different solubilities. | Fractional crystallization. | mdma.chresearchgate.net |

Preparative Chiral Chromatography Applications

Preparative chiral chromatography is another powerful technique for the separation of enantiomers. dictanote.co This method utilizes a chiral stationary phase (CSP) within a chromatography column. nih.govgoogle.comnih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and thus be separated. google.com

Various types of chiral stationary phases are used, including those based on proteins, polysaccharides, and macrocyclic antibiotics. nih.gov For the separation of amphetamine enantiomers, polysaccharide-based and macrocyclic glycopeptide-based chiral columns, such as those with vancomycin (B549263) or teicoplanin derivatives (e.g., Astec CHIROBIOTIC V2), have proven effective. google.comchrom-china.comsigmaaldrich.com High-performance liquid chromatography (HPLC) is a common modality for this application, and adjusting mobile phase conditions, such as pH, can significantly enhance the separation of amphetamine derivatives. chrom-china.comphenomenex.comsciex.com

Derivatization to this compound Salt

Once the purified dextroamphetamine base is obtained, the final step is the formation of the monosaccharate salt. This is achieved by reacting the dextroamphetamine base with D-glucaric acid (saccharic acid). vulcanchem.com This acid-base reaction results in the ionic bonding between the amine group of the dextroamphetamine and a carboxylate group of the D-glucaric acid, forming this compound. vulcanchem.com

The resulting salt is then typically crystallized from a suitable solvent system, such as an ethanol-water mixture, and dried to yield the final crystalline powder. vulcanchem.com The saccharate salt form can offer advantages in terms of solubility and stability compared to other salt forms of dextroamphetamine. vulcanchem.comontosight.ai

Reaction Conditions and Optimal Reagent Selection for Salt Formation

The synthesis of this compound involves a direct acid-base reaction. The primary reagents are the dextroamphetamine free base and D-glucaric acid, which is a type of sugar acid also known as saccharic acid. nih.govontosight.ai

A common preliminary step is the generation of the dextroamphetamine free base. This is often achieved by starting with a salt form, such as dextroamphetamine sulfate (B86663), and treating it with a base. google.comgoogle.com For instance, an aqueous solution of dextroamphetamine sulfate can be basified, typically with a sodium hydroxide (B78521) solution, to a pH of 10 or higher. google.comgoogle.com This deprotonates the amine group, converting the amphetamine salt into its free base form, which can then be extracted from the aqueous solution using an organic solvent. google.com

Once the purified dextroamphetamine free base is obtained, it is reacted with D-glucaric acid. nih.govontosight.ai A patent describing this process specifies the addition of an aqueous saccharic acid solution to a solution of the dextroamphetamine base. googleapis.com The reaction mixture then undergoes processing steps, which can include azeotropic distillation to remove water, followed by the addition of a solvent like acetone (B3395972) to induce crystallization. googleapis.com The mixture is cooled to facilitate the precipitation of the dextroamphetamine saccharate salt, which is then collected by filtration. googleapis.com

Table 1: Reagents in this compound Synthesis

| Reagent Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Dextroamphetamine Sulfate | (C₉H₁₃N)₂·H₂SO₄ | Starting material for generating the free base. google.comgoogle.com |

| Sodium Hydroxide | NaOH | Base used to convert the sulfate salt to the free base. google.comgoogle.com |

| Dextroamphetamine (free base) | C₉H₁₃N | The basic amine component of the final salt. nih.gov |

| D-Glucaric Acid (Saccharic Acid) | C₆H₁₀O₈ | The acidic sugar-acid component of the final salt. nih.gov |

| Acetone | C₃H₆O | An anti-solvent used to induce crystallization of the final product. googleapis.com |

Structural Elucidation of the Monosaccharate Conjugate

The definitive structure of this compound has been established through various analytical methods. The compound is an ionic conjugate formed between the dextroamphetamine cation and the D-glucarate anion. ontosight.ai The basic amine group on dextroamphetamine accepts a proton, becoming positively charged, while one of the carboxylic acid groups on D-glucaric acid donates a proton, becoming negatively charged, leading to the formation of a stable salt.

The precise chemical structure is documented in public chemical databases such as PubChem. nih.gov

Key Structural Identifiers for this compound: nih.gov

Molecular Formula: C₁₅H₂₃NO₈

IUPAC Name: (2S)-1-phenylpropan-2-amine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI Key: VHKVKWTWHZUFIA-DGOKBZBKSA-N

The IUPAC name and InChI string precisely describe the stereochemistry of the molecule, indicating the specific "right-handed" (dextrorotatory) enantiomer of amphetamine and the specific isomeric form of glucaric acid. nih.gov

Techniques such as single-crystal X-ray diffraction are powerful tools for the unequivocal identification and structural analysis of crystalline pharmaceutical compounds. nih.gov This method provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms within the crystal lattice. nih.govresearchgate.net For this compound, such analysis would confirm the 1:1 stoichiometric ratio between the dextroamphetamine and saccharate moieties and detail the complex network of hydrogen bonds created by the multiple hydroxyl and carboxylate groups on the saccharate anion.

Molecular Pharmacology and Neurobiological Mechanisms of Action

Neurotransmitter System Modulation at the Synaptic Level

Dextroamphetamine's primary mechanism of action involves intricate interactions with the machinery of neurotransmitter release, reuptake, and transport at the presynaptic nerve terminal. wikipedia.orgnih.gov

Dextroamphetamine potently influences the dopaminergic system, which is crucial for functions such as motivation, pleasure, and motor control. medicinenet.complos.org The compound's interaction with key components of the dopamine (B1211576) synapse leads to a robust amplification of dopaminergic signaling. nih.gov

Dextroamphetamine significantly enhances the release of dopamine from presynaptic neurons. nih.govpatsnap.com It achieves this by entering the presynaptic neuron and disrupting the vesicular storage of dopamine. patsnap.com This disruption leads to an increased concentration of dopamine in the cytoplasm, which is then available for release into the synaptic cleft. patsnap.comnih.gov Specifically, dextroamphetamine acts on vesicular monoamine transporter 2 (VMAT2), causing the release of dopamine from synaptic vesicles into the presynaptic cell interior. wikipedia.orgfrontiersin.org This action, combined with its other effects, results in a substantial increase in dopamine levels in the synapse. plos.org

Dextroamphetamine is a competitive inhibitor of the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.govpatsnap.com By binding to DAT, it prevents dopamine from being cleared from the synapse, thereby prolonging the duration of its action on postsynaptic receptors. patsnap.comnih.gov Preclinical studies have shown that repeated exposure to dextroamphetamine can lead to a significant reduction in DAT density in key brain regions like the caudate-putamen and nucleus accumbens, which would further impact dopamine reuptake dynamics. plos.org This inhibition of reuptake is a critical component of how dextroamphetamine elevates synaptic dopamine concentrations. nih.gov

| Key Mechanism | Effect on Dopamine Synapse |

| Vesicular Release | Increases cytoplasmic dopamine concentration. |

| Reuptake Inhibition | Blocks dopamine clearance from the synaptic cleft. nih.govpatsnap.com |

| Transporter Interaction | Competes with dopamine for binding to DAT. frontiersin.org |

A key mechanism of dextroamphetamine is its ability to induce reverse transport, or efflux, of dopamine through the dopamine transporter (DAT). wikipedia.orgdrugbank.com Instead of the normal inward transport of dopamine from the synapse into the neuron, dextroamphetamine causes the transporter to work in reverse, actively pumping dopamine out of the presynaptic neuron into the synaptic cleft. patsnap.comnih.gov This process is facilitated by amphetamine acting as a substrate for DAT, which increases the probability that intracellular dopamine will bind to the transporter and be transported out of the cell. nih.govnih.gov This reverse transport is a primary contributor to the substantial increase in extracellular dopamine levels. nih.gov The process can be triggered through signaling pathways involving trace amine-associated receptor 1 (TAAR1) and subsequent phosphorylation of the DAT. frontiersin.orgwikipedia.org

Research indicates that dextroamphetamine can alter the expression and localization of the dopamine transporter (DAT). drugbank.com Studies in animal models have shown that repeated treatment with dexamphetamine can lead to a reduction in DAT density in dopaminergic brain areas. plos.org The regulation of DAT is complex, involving various protein interactions and post-translational modifications like phosphorylation, which can influence its localization on the plasma membrane and its transport capacity. frontiersin.org Amphetamine can trigger signaling cascades, for instance through protein kinase C, that result in the internalization of DAT from the cell surface into the presynaptic neuron, effectively reducing the number of available transporters for dopamine reuptake. wikipedia.orgyoutube.com The localization of DAT is not confined to synaptic active zones, suggesting that dopamine reuptake may also occur outside of traditional synaptic specializations. youtube.com

Dextroamphetamine also exerts significant effects on the noradrenergic system by increasing the levels of norepinephrine (B1679862) in the synaptic cleft. nih.govpatsnap.com Similar to its action on the dopaminergic system, it promotes the release of norepinephrine from presynaptic nerve terminals and inhibits its reuptake by blocking the norepinephrine transporter (NET). nih.govpatsnap.com This leads to enhanced noradrenergic neurotransmission. wikipedia.org The increased availability of norepinephrine in brain regions like the prefrontal cortex is thought to contribute to the therapeutic effects of amphetamines in conditions such as ADHD. wikipedia.org The interaction with the noradrenergic system can also lead to peripheral sympathomimetic effects, such as increases in blood pressure and heart rate. drugs.comdrugs.com

| Neurotransmitter System | Primary Transporter Affected | Overall Effect of Dextroamphetamine |

| Dopaminergic | Dopamine Transporter (DAT) | Increased synaptic dopamine. nih.gov |

| Noradrenergic | Norepinephrine Transporter (NET) | Increased synaptic norepinephrine. patsnap.com |

Noradrenergic System Interactions

Direct and Indirect Receptor and Transporter Binding Dynamics

Beyond its primary actions on monoamine transporters, dextroamphetamine's neurobiological effects are also mediated by direct interactions with other key receptors and transporters.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and its Stereoselective Properties

Dextroamphetamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. wikipedia.orgquora.comdrugbank.comwikipedia.org Activation of TAAR1 is a distinct mechanism through which amphetamines can elicit their effects. wikipedia.orgnih.gov Research has demonstrated that TAAR1 activation by amphetamines is stereoselective. nih.govnih.gov Studies have identified specific amino acid residues within the TAAR1 protein that are crucial for amphetamine binding and for determining the receptor's stereoselectivity between different isomers. nih.gov

| Receptor Component | Finding | Implication |

| Asp102 (Residue 3.32) | Conversion to Alanine rendered the receptor insensitive to amphetamine. | A major contributor to amphetamine binding. nih.gov |

| Met268/Thr268 (Residue 6.55) | Mutating this residue significantly shifted the concentration-response profiles for amphetamine isomers. | A major contributor to amphetamine binding and potency. nih.gov |

| Asn287/Tyr287 (Residue 7.39) | Reciprocal mutations between rat and mouse TAAR1 inverted the stereoselective preference. | A key determinant of species-specific stereoselectivity for amphetamine isomers. nih.gov |

Synaptic Vesicular Amine Transporter (SVAT) Interactions

Dextroamphetamine interacts with the Synaptic Vesicular Amine Transporter, more commonly known as the Vesicular Monoamine Transporter 2 (VMAT2). patsnap.comwikipedia.org VMAT2 is responsible for packaging monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles for storage and subsequent release. patsnap.comresearchgate.net Dextroamphetamine disrupts this process. patsnap.com It enters the presynaptic neuron and interacts with VMAT2, leading to the release of neurotransmitters from the vesicles into the cytoplasm. patsnap.comnih.gov This action increases the cytoplasmic pool of neurotransmitters, making them available for reverse transport into the synapse via transporters like NET and DAT. doi.org Studies suggest that amphetamine-related compounds deplete vesicular neurotransmitters through a carrier-mediated exchange mechanism at VMAT2, rather than simply by acting as a weak base to disrupt the vesicular pH gradient. doi.orgnih.gov

Intracellular Signaling Cascades and Gene Expression Modulations

The neurobiological effects of dextroamphetamine monosaccharate extend beyond its primary interactions with monoamine transporters, influencing a complex network of intracellular signaling cascades that ultimately modulate gene expression and neuronal function. These downstream effects are critical to understanding the lasting changes in brain circuitry and behavior associated with the substance.

Effects on Protein Trafficking Pathways (e.g., Rho-associated Kinase)

Dextroamphetamine has been shown to exert significant influence over protein trafficking, the process by which proteins are transported to their correct locations within a cell. This is particularly evident in its effects on the dopamine transporter (DAT), a key target of the drug. Research indicates that amphetamine can trigger the internalization, or endocytosis, of DAT from the plasma membrane into the cell's interior. This process is mediated by the activation of the small GTPase, RhoA nih.gov.

Upon entering the neuron, amphetamine activates RhoA signaling pathways. RhoA is a member of the Ras superfamily of small GTPases that act as molecular switches, cycling between an active (GTP-bound) and inactive (GDP-bound) state. Activated RhoA, in turn, engages downstream effectors, including Rho-associated coiled-coil containing kinase (ROCK). Studies have demonstrated that the internalization of DAT induced by amphetamine is dependent on this pathway, as the application of a ROCK inhibitor, Y27632, can block these effects in primary midbrain cultures nih.gov. This amphetamine-induced, RhoA-mediated endocytosis of DAT is a dynamin-dependent but clathrin-independent process nih.gov.

Interestingly, the intracellular signaling initiated by amphetamine is multifaceted. While it activates RhoA, it also leads to an increase in cyclic AMP (cAMP), which subsequently activates protein kinase A (PKA). PKA activation serves as a negative feedback mechanism, as it can inactivate Rho and thereby limit the extent of DAT internalization nih.gov. This intricate interplay between RhoA/ROCK and cAMP/PKA signaling cascades provides a mechanism for the dynamic regulation of dopamine transporter surface expression in response to dextroamphetamine.

Table 1: Dextroamphetamine's Influence on RhoA Signaling and Dopamine Transporter Trafficking

| Cellular Event | Effect of Dextroamphetamine | Key Signaling Molecules Involved | Functional Consequence |

|---|---|---|---|

| RhoA Activation | Stimulation | Intracellular amphetamine | Initiation of DAT internalization |

| Dopamine Transporter (DAT) Trafficking | Internalization from the plasma membrane | RhoA, ROCK, Dynamin | Reduction of DAT at the cell surface |

| cAMP Production | Increase | Intracellular amphetamine | Activation of PKA |

Regulation of Gene Expression (e.g., Metabotropic Glutamate (B1630785) Receptor 5 mRNA)

Dextroamphetamine administration also leads to significant modulations in gene expression, which can contribute to long-term neuroplastic changes. One notable example is the regulation of the gene encoding for the metabotropic glutamate receptor 5 (mGluR5). Glutamate is the primary excitatory neurotransmitter in the brain, and its signaling is deeply intertwined with the monoaminergic systems targeted by dextroamphetamine.

Studies in animal models have shown that repeated administration of dextroamphetamine can alter the availability of mGluR5. Specifically, research has indicated that while a few doses of amphetamine may not produce significant changes in mGluR5 availability, a more extended regimen of five doses can lead to a significant reduction in mGluR5 in the dorsal striatum of mice nih.gov. This suggests that the regulation of mGluR5 expression is a component of the neuroadaptations that occur with repeated exposure to the substance.

Furthermore, there is evidence of altered mGluR5 mRNA expression in the caudate nucleus and nucleus accumbens of rats following repeated amphetamine administration, indicating that the changes in receptor availability are likely rooted in the regulation of its gene expression nih.gov. The relationship between dextroamphetamine-induced behavioral sensitization and mGluR5 levels is complex. Some studies have found a negative correlation between individual differences in mGluR5 binding after repeated amphetamine administration and the extent of behavioral sensitization in both mice and humans nih.govnih.gov. This suggests that lower mGluR5 availability might be associated with a greater propensity for sensitization to the psychomotor effects of dextroamphetamine nih.gov.

These findings highlight the critical role of the glutamate system, and specifically the regulation of mGluR5 gene expression, in the molecular and behavioral responses to dextroamphetamine. The modulation of this receptor system is a key aspect of the intracellular signaling cascades that are engaged by the drug, contributing to its complex neuropharmacological profile.

Table 2: Summary of Dextroamphetamine's Effects on mGluR5

| Parameter | Effect of Repeated Dextroamphetamine Administration | Brain Regions Implicated | Associated Findings |

|---|---|---|---|

| mGluR5 Availability | Reduction (following multiple doses) | Dorsal Striatum | Group differences observed after 5 doses in mice. nih.gov |

| mGluR5 mRNA Expression | Altered expression | Caudate Nucleus, Nucleus Accumbens | Suggests regulation at the level of gene transcription. nih.gov |

Metabolic Fate and Biotransformation Research

Hepatic Biotransformation Processes

The liver is the principal site for the metabolism of dextroamphetamine, where it is subjected to several chemical modifications. These processes are broadly categorized into oxidation and deamination, followed by conjugation reactions.

The initial and rate-limiting steps in dextroamphetamine metabolism are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. drugs.comfda.gov These enzymes are crucial for the biotransformation of a vast number of xenobiotics. In vitro experiments using human microsomes have indicated that while amphetamine may cause minor inhibition of CYP2D6, its metabolites can minorly inhibit CYP1A2, 2D6, and 3A4. drugs.comfda.gov

The cytochrome P450 2D6 (CYP2D6) isoenzyme plays a critical role in the metabolism of dextroamphetamine. drugs.comfda.govnih.gov This enzyme, primarily expressed in the liver, is responsible for the oxidative metabolism of approximately 25% of clinically used drugs. wikipedia.org Specifically, CYP2D6 catalyzes the aromatic hydroxylation of dextroamphetamine at the 4-position of the benzene (B151609) ring. drugs.comfda.govdrugbank.comprobes-drugs.org

The activity of CYP2D6 is subject to significant genetic polymorphism, which results in different metabolic phenotypes among the population, including poor, intermediate, extensive, and ultrarapid metabolizers. drugs.comfda.govnih.govwikipedia.org This genetic variability can lead to interindividual differences in the metabolism of dextroamphetamine. drugs.comfda.govnih.gov However, some in vitro studies have suggested that the role of CYP2D6 may be minimal or only moderately involved in the formation of its primary metabolite, with other enzymes potentially contributing. researchgate.nettandfonline.com

The biotransformation of dextroamphetamine results in the formation of several metabolites. The primary oxidative pathways are hydroxylation of the aromatic ring or the side chain, and oxidative deamination. drugs.comfda.govresearchgate.net

The main metabolites are:

4-Hydroxyamphetamine : Formed through oxidation at the 4-position of the benzene ring, this is an active metabolite. drugs.comfda.govnih.gov

Norephedrine (B3415761) : Formed by hydroxylation on the β-carbon of the side chain, this is also an active metabolite. drugs.comfda.govnih.gov

Alpha-hydroxy-amphetamine (Phendimetrazine) : Results from hydroxylation on the α-carbon of the side chain. drugs.comfda.govnih.gov

These primary metabolites can undergo further biotransformation. Both 4-hydroxyamphetamine and norephedrine are subsequently oxidized to form 4-hydroxynorephedrine. drugs.comfda.govnih.gov Alpha-hydroxy-amphetamine undergoes deamination to produce phenylacetone (B166967). drugs.comfda.govnih.gov Phenylacetone is then metabolized further to benzoic acid. drugs.comfda.govnih.gov

| Primary Metabolite | Formation Pathway | Resulting Secondary Metabolites |

| 4-Hydroxyamphetamine | Aromatic hydroxylation (Oxidation) | 4-Hydroxynorephedrine |

| Norephedrine | Side-chain hydroxylation (β-carbon) | 4-Hydroxynorephedrine |

| Alpha-hydroxy-amphetamine | Side-chain hydroxylation (α-carbon) | Phenylacetone -> Benzoic Acid |

Cytochrome P450 Enzyme System Activity and Specific Isoform Involvement

Conjugation Reactions for Enhanced Excretion

Following the initial oxidative and deamination reactions (Phase I metabolism), the resulting metabolites undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the metabolites, which significantly increases their water solubility and facilitates their renal excretion.

Glucuronidation is a major conjugation pathway for dextroamphetamine metabolites. Specifically, benzoic acid, a secondary metabolite, is conjugated with glucuronic acid to form its glucuronide conjugate. drugs.comfda.govnih.gov Additionally, the active metabolite 4-hydroxyamphetamine can also be conjugated via glucuronyltransferase. drugbank.comprobes-drugs.org This process makes the metabolites more hydrophilic and readily excretable in the urine.

Sulfate (B86663) conjugation is another important Phase II pathway for the elimination of dextroamphetamine metabolites. The primary active metabolite, 4-hydroxyamphetamine, can be conjugated with a sulfate group by the enzyme sulfotransferase. drugbank.comprobes-drugs.org This reaction, similar to glucuronidation, enhances the water solubility of the metabolite, thereby promoting its excretion from the body. Benzoic acid can also be conjugated with glycine (B1666218) to form hippuric acid, another excretable form. drugs.comfda.govnih.gov

| Metabolite | Conjugation Pathway | Enzyme |

| 4-Hydroxyamphetamine | Glucuronidation | Glucuronyltransferase |

| 4-Hydroxyamphetamine | Sulfate Conjugation | Sulfotransferase |

| Benzoic Acid | Glucuronidation | Glucuronyltransferase |

| Benzoic Acid | Glycine Conjugation | Glycine N-acyltransferase |

Excretion Mechanisms and Renal Clearance Studies

The elimination of dextroamphetamine from the body is predominantly managed by the renal system, with both the parent drug and its various metabolites being cleared through urinary excretion. The efficiency and pathways of this process are subject to significant physiological variables, most notably urinary pH and flow rate.

Renal Elimination Pathways of Dextroamphetamine and its Metabolites

Dextroamphetamine is primarily excreted in the urine as both the unchanged parent drug and a series of metabolites. nih.gov The main metabolic pathway involves the oxidative deamination of dextroamphetamine to phenylacetone. This intermediate is then further oxidized to benzoic acid, which is subsequently conjugated with glycine to form hippuric acid or with glucuronic acid to form a glucuronide conjugate before excretion. nih.govoup.com Another significant metabolite is alpha-hydroxy-amphetamine, which along with its derivatives, accounts for approximately half of an administered dose recovered in the urine under normal pH conditions. fda.govhres.ca Aromatic hydroxylation by the enzyme CYP2D6 also produces the active metabolite 4-hydroxyamphetamine. nih.govdrugbank.commdpi.com

The renal clearance of dextroamphetamine is a dynamic process heavily influenced by the physicochemical properties of the urine. fda.gov As a weak base with a pKa of 9.9, the ionization state of dextroamphetamine is highly dependent on urinary pH. nih.govfda.gov

Acidic Urine: In an acidic environment, dextroamphetamine becomes more ionized. This ionization reduces its lipid solubility, thereby decreasing its reabsorption from the renal tubules back into the bloodstream. This "ion trapping" mechanism leads to a significant increase in renal elimination. fda.govhres.ca Studies have shown that acidic pH and high urine flow rates result in increased renal clearance, with rates that can exceed the glomerular filtration rate (GFR), indicating the involvement of active tubular secretion. nih.govfda.govhres.ca

Alkaline Urine: Conversely, in alkaline urine, dextroamphetamine remains in a less ionized, more lipid-soluble state. This facilitates its passive reabsorption from the renal tubules, leading to decreased renal elimination and a prolonged plasma half-life. nih.govfda.govwikipedia.org The plasma half-life can increase by an average of 7 hours for every one-unit increase in urinary pH. nasa.gov

Urine flow rate also plays a role in renal clearance. Increased urine flow enhances the excretion of the drug. oup.comnih.gov Research indicates that renal clearance is significantly less efficient at a urine flow of less than 30 mL/h compared to a flow rate between 30-125 mL/h when the urinary pH is between 5 and 6. oup.com

Factors Influencing Renal Elimination of Dextroamphetamine

| Factor | Effect on Elimination | Mechanism |

|---|---|---|

| Acidic Urinary pH | Increases Elimination | Increases ionization of dextroamphetamine, trapping it in the renal tubules and preventing reabsorption. fda.govhres.ca |

| Alkaline Urinary pH | Decreases Elimination | Decreases ionization, allowing the non-ionized, lipid-soluble form to be reabsorbed from the tubules. nih.govfda.gov |

| High Urine Flow Rate | Increases Elimination | Reduces the time available for tubular reabsorption. oup.comnih.gov |

| Active Tubular Secretion | Increases Elimination | Contributes to clearance rates that can surpass the glomerular filtration rate, especially in acidic urine. nih.govfda.gov |

Proportion of Unchanged Drug Excreted

The amount of dextroamphetamine excreted in its unchanged form is highly variable and directly correlates with urinary pH. fda.govhres.ca Under conditions of normal urinary pH, approximately 30% to 40% of an administered dose is typically recovered in the urine as the parent drug. nih.govfda.govwikipedia.orgdrugs.com However, this proportion can fluctuate dramatically.

Research findings have demonstrated that the urinary recovery of unchanged dextroamphetamine can range from as little as 1% in highly alkaline urine to as high as 75% when the urine is acidic. oup.comfda.govhres.ca

Several studies have quantified the excretion of unchanged dextroamphetamine under various conditions:

One study reported that the mean percentage of a dose excreted as unchanged amphetamine over a 24-hour period ranged from 35% to 44%. oup.comnih.gov

Another investigation found that approximately 30% of a total dose was excreted unchanged within 12 hours of oral administration under typical clinical conditions where urinary pH was not controlled. nih.gov

A separate pharmacokinetic study observed an average urinary recovery of 45% of the dose as unchanged drug within 48 hours. nasa.gov

This variability underscores the critical role of renal function and urinary pH in the pharmacokinetics of dextroamphetamine.

Reported Urinary Excretion of Unchanged Dextroamphetamine

| Percentage of Dose Excreted Unchanged | Timeframe | Urinary pH Condition | Source |

|---|---|---|---|

| 1% - 75% | Not Specified | Dependent on pH (1% in alkaline, 75% in acidic) | fda.govhres.ca |

| 30% - 40% | Not Specified | Normal | nih.govfda.govwikipedia.orgdrugs.com |

| 35% - 44% | 24 hours | Not Specified (Mean Range) | oup.comnih.gov |

| ~30% | 12 hours | Uncontrolled | nih.gov |

| 45% | 48 hours | Not Specified (Average) | nasa.gov |

Molecular Interactions and Pharmacodynamic Modulations in Research Settings

Enzyme Inhibition and Induction Effects on Metabolism

The metabolism of dextroamphetamine is a complex process primarily occurring in the liver, with the cytochrome P450 (CYP) enzyme system playing a crucial role. Specifically, CYP2D6 is known to be involved in the formation of 4-hydroxyamphetamine from dextroamphetamine. fda.govnih.gov The genetic variability of CYP2D6 can lead to population differences in amphetamine metabolism. fda.gov

Impact of Cytochrome P450 Inhibitors on Dextroamphetamine Levels

The co-administration of dextroamphetamine with inhibitors of the cytochrome P450 2D6 (CYP2D6) enzyme can lead to increased plasma concentrations of dextroamphetamine. nih.gov This is because CYP2D6 is a key enzyme in the metabolism of amphetamines. fda.govnih.gov Inhibition of this enzyme slows down the metabolic clearance of dextroamphetamine, potentially leading to higher and more prolonged levels of the compound in the body. nih.gov

In research settings, this interaction is significant as it can influence the outcomes of studies examining the behavioral and physiological effects of dextroamphetamine. For instance, in rat studies, pretreatment with CYP2D1 inhibitors (the rat equivalent of human CYP2D6) like quinine (B1679958) and budipine (B1215406) resulted in a significant increase in the plasma area under the curve for amphetamine, confirming suppressed CYP2D1 activity. nih.gov This enzymatic inhibition led to a prolongation of amphetamine-induced hyperactivity. nih.gov

The potential for this pharmacokinetic interaction necessitates careful consideration in clinical and research contexts. When dextroamphetamine is administered with a known CYP2D6 inhibitor, there is an increased risk of elevated exposure to the compound. fda.gov

Table 1: Effects of CYP2D1 Inhibitors on Amphetamine (AMP) Pharmacokinetics in Rats

| Inhibitor | Change in AMP Plasma Area Under the Curve | Change in 4-OH-AMP Plasma Levels |

| Quinine (20 mg/kg) | 4-fold increase | 3-fold decrease |

| Budipine (10 mg/kg) | 3.6-fold increase | 8.6-fold decrease |

Data from a study in male Wistar rats demonstrating the impact of CYP2D1 inhibition on amphetamine metabolism. nih.gov

Co-administration with Monoamine Oxidase Inhibitors (MAOIs)

The concurrent use of dextroamphetamine and monoamine oxidase inhibitors (MAOIs) is generally contraindicated due to the risk of severe adverse reactions. drugs.com MAOIs slow the metabolism of amphetamines, which can potentiate their effects on the release of norepinephrine (B1679862) and other monoamines. drugs.comdroracle.ai This interaction can lead to a synergistic sympathomimetic effect, resulting from both enhanced norepinephrine storage due to MAOI activity and increased release of catecholamines caused by dextroamphetamine. drugs.com

Historically, this combination has been associated with hypertensive crises, hyperpyrexia, and in some cases, death. drugs.comnih.gov The mechanism involves the inhibition of monoamine oxidase by amphetamine, which slows down the breakdown of catecholamines, and the MAOI further enhances this effect. inchem.org Due to these risks, it is recommended that at least 14 days elapse between the discontinuation of MAOI therapy and the initiation of treatment with CNS stimulants like dextroamphetamine. drugs.comdroracle.ai

Neurotransmitter System Cross-Talk and Synergistic/Antagonistic Effects

Dextroamphetamine primarily exerts its effects by increasing the levels of dopamine (B1211576) and norepinephrine in the synaptic cleft. nih.gov It achieves this by promoting the release of these catecholamines from presynaptic nerve terminals and by inhibiting their reuptake. nih.gov This modulation of monoamine neurotransmitter systems can lead to interactions with other agents that also affect these pathways.

Interactions with Serotonergic Agents and Risk of Serotonin (B10506) Syndrome Mechanisms

The co-administration of dextroamphetamine with serotonergic drugs can increase the risk of a potentially life-threatening condition known as serotonin syndrome. fda.govnih.gov This syndrome is caused by excessive serotonergic activity in the central nervous system. nih.gov Dextroamphetamine contributes to this risk by increasing the release of serotonin. nih.govpharmacytimes.com

When combined with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), triptans, and others, the risk of serotonin syndrome is heightened. fda.govhealthline.comdrugs.com The mechanism involves a cumulative effect on serotonin levels, where dextroamphetamine increases serotonin release while other agents may inhibit its reuptake or act as serotonin receptor agonists. nih.govdrugs.com

Symptoms of serotonin syndrome can range from mild to severe and include altered mental status (e.g., agitation, confusion), autonomic dysfunction (e.g., sweating, tachycardia, hypertension, hyperthermia), and neuromuscular abnormalities (e.g., tremor, muscle twitches, hyperreflexia). nih.govhealthline.comemed.ie

Table 2: Classes of Drugs Interacting with Dextroamphetamine to Potentially Cause Serotonin Syndrome

| Drug Class | Examples |

| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine, Sertraline healthline.comwebmd.com |

| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Duloxetine, Venlafaxine healthline.comwebmd.com |

| Tricyclic Antidepressants (TCAs) | Amitriptyline, Clomipramine healthline.com |

| Monoamine Oxidase Inhibitors (MAOIs) | Phenelzine, Selegiline healthline.com |

| Opioids | Fentanyl, Tramadol healthline.com |

| Triptans | Sumatriptan, Zolmitriptan |

| Other | Buspirone, Lithium, Tryptophan, St. John's Wort healthline.com |

Interactions with Adrenergic System Modulators

Dextroamphetamine is a sympathomimetic amine that stimulates both alpha- and beta-adrenergic receptors, leading to effects such as increased heart rate, stroke volume, and blood pressure. nih.gov Co-administration with other sympathomimetic agents can result in additive cardiovascular effects. drugs.com This includes an increased risk of nervousness, irritability, and further elevations in heart rate and blood pressure. drugs.com

Conversely, antihypertensive medications that act on the adrenergic system may have their effects antagonized by dextroamphetamine. fda.gov For example, drugs like angiotensin II receptor blockers, ACE inhibitors, and diuretics may be less effective in controlling blood pressure when taken with dextroamphetamine. healthline.com Similarly, agents like haloperidol, which block dopamine receptors, can inhibit the central stimulant effects of amphetamines. fda.gov

pH-Dependent Alterations in Compound Bioavailability and Excretion

The elimination of dextroamphetamine is highly dependent on urinary pH. fda.govnih.gov As a weak base with a pKa of 9.9, its ionization state in the renal tubules is significantly influenced by the pH of the urine. fda.govnih.gov

In acidic urine (pH below 5.6), a larger proportion of dextroamphetamine is ionized. nasa.gov This "ion trapping" effect reduces its reabsorption back into the bloodstream from the renal tubules, leading to increased renal elimination. fda.govoup.com Under acidic conditions, the plasma half-life of dextroamphetamine is approximately 7 to 8 hours. nasa.gov

Conversely, in alkaline urine (pH 7.5 to 8.0), dextroamphetamine is less ionized and more lipid-soluble, allowing for greater reabsorption from the renal tubules back into the systemic circulation. fda.govinchem.org This results in reduced renal elimination and a prolonged plasma half-life, which can range from 16 to 33.6 hours. inchem.orgnasa.gov For every one-unit increase in urinary pH, the plasma half-life of dextroamphetamine increases by an average of 7 hours. nasa.gov

Therefore, substances that alter urinary pH can significantly impact the bioavailability and excretion of dextroamphetamine. Acidifying agents will increase its excretion, while alkalinizing agents will decrease it. fda.gov This is a critical consideration in research settings where precise control over drug exposure is necessary.

Table 3: Effect of Urinary pH on Dextroamphetamine Elimination

| Urinary pH | Ionization State | Renal Reabsorption | Renal Elimination | Plasma Half-Life |

| Acidic (e.g., < 5.6) | More Ionized | Decreased | Increased | 7-8 hours nasa.gov |

| Alkaline (e.g., 7.5-8.0) | Less Ionized | Increased | Decreased | 16-33.6 hours inchem.orgnasa.gov |

Effects of Acidifying Agents

Gastrointestinal and urinary acidifying agents can decrease the systemic exposure to dextroamphetamine by reducing its absorption and increasing its renal clearance.

Gastrointestinal acidifying agents, such as glutamic acid HCl and ascorbic acid, lower the pH of the gut. fda.gov In a more acidic environment, a greater proportion of dextroamphetamine exists in its ionized form. This increased ionization reduces the lipid solubility of the molecule, thereby hindering its absorption across the lipid-rich cell membranes of the gastrointestinal tract. fda.govnih.gov

Table 1: Effects of Acidifying Agents on Dextroamphetamine Pharmacokinetics

| Agent Type | Examples | Mechanism of Action | Effect on Dextroamphetamine |

|---|---|---|---|

| Gastrointestinal Acidifying Agents | Guanethidine, Reserpine, Glutamic Acid HCl, Ascorbic Acid | Lower gastrointestinal pH, increasing dextroamphetamine ionization. | Decreased absorption. fda.gov |

| Urinary Acidifying Agents | Ammonium Chloride, Sodium Acid Phosphate | Lower urinary pH, increasing dextroamphetamine ionization in renal tubules. | Increased urinary excretion, decreased renal reabsorption. fda.govnih.gov |

Effects of Alkalinizing Agents

In contrast to acidifying agents, alkalinizing agents can potentiate the effects of dextroamphetamine by increasing its absorption and decreasing its renal excretion.

Gastrointestinal alkalinizing agents, such as sodium bicarbonate, raise the pH of the intestinal lumen. drugs.comfda.gov In this more alkaline environment, a larger fraction of dextroamphetamine remains in its non-ionized, more lipid-soluble form. This facilitates its absorption across the gastrointestinal mucosa, leading to higher plasma concentrations. nih.govdrugs.com Therefore, co-administration with gastrointestinal alkalinizing agents like antacids should be avoided. drugs.comfda.gov

Urinary alkalinizing agents, such as acetazolamide (B1664987) and some thiazide diuretics, increase the pH of the urine. drugs.comfda.gov This higher urinary pH promotes the conversion of dextroamphetamine to its non-ionized form within the renal tubules. The non-ionized molecule is more readily reabsorbed back into the systemic circulation, thereby decreasing its urinary excretion and prolonging its duration of action. unboundmedicine.comhres.ca Studies have indicated that in alkaline urine, the urinary recovery of unchanged amphetamine can be as low as 1%. fda.gov For every one-unit increase in urinary pH, there is an average 7-hour increase in the plasma half-life of dextroamphetamine. nasa.gov This demonstrates a significant potentiation of the drug's action. drugs.comhres.ca

Table 2: Effects of Alkalinizing Agents on Dextroamphetamine Pharmacokinetics

| Agent Type | Examples | Mechanism of Action | Effect on Dextroamphetamine |

|---|---|---|---|

| Gastrointestinal Alkalinizing Agents | Sodium Bicarbonate | Raise gastrointestinal pH, increasing the proportion of non-ionized dextroamphetamine. | Increased absorption. nih.govdrugs.com |

| Urinary Alkalinizing Agents | Acetazolamide, some Thiazides | Raise urinary pH, increasing the proportion of non-ionized dextroamphetamine in renal tubules. | Decreased urinary excretion, increased renal reabsorption, and prolonged plasma half-life. unboundmedicine.comhres.canasa.gov |

Preclinical Neurobehavioral and Systems Level Research

Investigations into Central Nervous System Stimulation and its Behavioral Correlates in Animal Models

Dextroamphetamine is well-established as a powerful CNS stimulant, an effect largely attributed to its ability to increase the synaptic availability of key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). patsnap.comfrontiersin.org This neurochemical action translates into observable behavioral changes in animal models, which have been meticulously studied to understand the underpinnings of its stimulant properties.

Studies on Enhanced Alertness and Sustained Attention Mechanisms

Preclinical studies consistently demonstrate that dextroamphetamine enhances alertness and sustained attention in various animal models. A key paradigm used to assess these effects is the 5-choice continuous performance test (5C-CPT), which is translatable across species, including mice and rats. nih.govresearchgate.net In these studies, dextroamphetamine administration has been shown to improve performance by increasing the rate of correct responses (hits) and decreasing the rate of missed signals (omissions). nih.gov For instance, in male C57BL/6J mice, a moderate dose of dextroamphetamine improved signal detection, hit rate, and response accuracy. nih.govresearchgate.net These findings suggest that the compound enhances vigilance and the ability to maintain focus on a task over time. researchgate.net The underlying mechanism is thought to involve the modulation of catecholaminergic pathways, which are crucial for regulating arousal and attention. patsnap.comnih.gov

Exploration of Increased Motor Activity and Energy Homeostasis

A hallmark of dextroamphetamine's stimulant effects is an increase in locomotor activity. In mice, low doses of the compound have been shown to stimulate locomotor activity in a dose-dependent manner. nih.gov This heightened motor activity is a direct behavioral correlate of the drug's central stimulant properties. asianjpr.com Animal models of mania, induced by dextroamphetamine, exhibit excessive locomotion, which is a key feature of the human condition being modeled. researchgate.net

Beyond simple increases in movement, research has also delved into the compound's impact on energy metabolism within the brain. Studies in rats have shown that dextroamphetamine can significantly decrease the activities of Krebs cycle enzymes and mitochondrial respiratory chain complexes. nih.gov This effect on the brain's energetic metabolism appears to be similar between dextroamphetamine and methamphetamine. nih.gov These findings indicate that the stimulant effects of dextroamphetamine are associated with profound changes in how the brain utilizes energy.

Interactive Table: Effects of Dextroamphetamine on CNS Stimulation in Animal Models

| Study Focus | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Sustained Attention | Male C57BL/6J Mice | Improved signal detection, hit rate, and response accuracy in the 5C-CPT. | nih.govresearchgate.net |

| Sustained Attention | Spontaneously Hypertensive Rats (SHR) | Low-to-medium doses improved sustained attention. | nih.gov |

| Motor Activity | Mice | Low doses dose-dependently stimulated locomotor activity. | nih.gov |

| Brain Energy Metabolism | Rats | Decreased activities of Krebs cycle enzymes and mitochondrial respiratory chain complexes. | nih.gov |

Research into Cognitive Process Modulation (excluding human cognitive enhancement trials)

The influence of dextroamphetamine on cognitive processes extends beyond simple alertness and has been a significant area of preclinical inquiry. These studies aim to unravel the specific neural mechanisms through which the compound may modulate cognitive functions.

Mechanisms Underlying Potential Cognitive Performance Enhancement

Preclinical research suggests that dextroamphetamine's cognitive-enhancing effects are mediated by its action on monoaminergic systems, particularly dopamine and norepinephrine, in brain regions critical for cognition. patsnap.comwikipedia.org Animal studies have shown that dextroamphetamine can enhance neural activity in a task-specific manner, effectively increasing the "signal-to-noise" ratio in the brain. nih.gov This means that during a cognitive task, the drug appears to amplify activity in the relevant neural networks while suppressing background "noise," potentially leading to improved cognitive efficiency. nih.gov This focusing of neural activity is thought to be a key mechanism behind its ability to improve performance on tasks requiring cognitive control. nih.gov

Studies on Neural Plasticity and Recovery Mechanisms in Disease Models (e.g., ischemic stroke models)

A compelling area of preclinical research has been the investigation of dextroamphetamine's potential role in promoting neural plasticity and functional recovery following brain injury, such as ischemic stroke.

Role in Stimulating Neural Recovery Pathways

A substantial body of laboratory work demonstrates that dextroamphetamine administration, particularly when paired with motor practice, can enhance motor recovery in animal models of stroke and other brain injuries. ahajournals.orgresearchgate.net This functional improvement is associated with increased axonal plasticity and the formation of new anatomical pathways. ahajournals.orgnih.gov

In rodent models of stroke, dextroamphetamine has been shown to promote axonal sprouting from the uninjured side of the brain into denervated areas. researchgate.netnih.gov Furthermore, repeated administration of the compound has been found to increase the expression of proteins associated with axonal growth, such as GAP-43, and synaptogenesis, such as synaptophysin, in the areas surrounding the infarct. oup.com These findings suggest that dextroamphetamine can stimulate key molecular and cellular processes that underlie the brain's capacity for repair and reorganization after injury. The facilitation of recovery appears to be particularly dependent on norepinephrine, as its effects can be mimicked by norepinephrine infusions. ahajournals.org

Interactive Table: Dextroamphetamine and Neural Plasticity in Animal Stroke Models

| Focus of Study | Animal Model | Key Findings | Citation |

|---|---|---|---|

| Motor Recovery | Rats with ischemic lesions | Amphetamine paired with focused activity led to complete motor recovery. | nih.gov |

| Axonal Plasticity | Rats with brain injury | Associated with axonal sprouting into deafferentated subcortical areas. | researchgate.netnih.gov |

| Protein Expression | Rats with brain injury | Increased expression of GAP-43 and synaptophysin around the infarct. | oup.com |

| Neurotransmitter Role | Animal models of brain injury | Facilitation of recovery mimicked by norepinephrine infusions. | ahajournals.org |

Long-Term Neurobiological Adaptations and Neurotoxicity Studies in Preclinical Models

Preclinical research utilizing animal models provides critical insights into the long-term neurobiological consequences of repeated exposure to dextroamphetamine. These studies consistently demonstrate that chronic administration induces significant and lasting adaptations within key neurotransmitter systems, particularly the dopamine system, and can lead to neurotoxic effects under certain conditions.

Prolonged exposure to dextroamphetamine in rodents and primates has been shown to cause damage to dopamine neurons, characterized by the degeneration of dopamine terminals and a reduction in the function of transporters and receptors. wikipedia.org However, it is important to note that such neurotoxicity in animal models is often observed at high doses. wikipedia.org The development of this neurotoxicity appears to be linked to hyperthermia, as preventing a significant rise in body temperature can block these damaging effects. nih.gov

Repeated dextroamphetamine treatment in rats has been found to alter the dopaminergic system, leading to changes that can be detected non-invasively using pharmacological MRI (phMRI). plos.org These in-vivo findings are supported by post-mortem analyses showing a reduction in dopamine transporter (DAT) density in brain regions like the caudate-putamen and nucleus accumbens, alongside an increase in the dopamine metabolite homovanillic acid. plos.org This suggests that chronic dextroamphetamine exposure leads to a state of altered dopamine responsivity, likely involving both increased dopamine release and reduced DAT binding. plos.org

Furthermore, long-term dextroamphetamine administration can induce neurophysiological and morphological changes in the brain's reward system. researchgate.net Studies in rats have shown that repeated exposure can lead to persistent alterations in dopamine signaling. illinois.edu Specifically, research suggests that the D1 subtype of dopamine receptors is affected, showing a diminished response to dopamine, which may be due to a reduction in the number of these receptors. illinois.edu These changes in dopamine signaling have been observed to persist long after the cessation of drug exposure. illinois.edu

In addition to effects on the dopamine system, long-term dextroamphetamine exposure has been associated with increased oxidative stress in the brain. mcmaster.ca Studies in rats have shown that repeated injections of dextroamphetamine lead to increased markers of lipid and protein oxidation in various brain regions, including the cortex, striatum, and hippocampus. mcmaster.canih.gov This oxidative damage is thought to contribute to the neurotoxic effects of the compound. umich.edunih.gov

The following tables summarize key findings from preclinical studies on the long-term neurobiological adaptations and neurotoxicity associated with dextroamphetamine exposure.

Table 1: Effects of Repeated Dextroamphetamine Exposure on Dopamine System in Rats

| Brain Region | Observed Change | Method | Reference |

|---|---|---|---|

| Caudate-Putamen | Reduced Dopamine Transporter (DAT) Density | Autoradiography | plos.org |

| Nucleus Accumbens | Reduced Dopamine Transporter (DAT) Density | Autoradiography | plos.org |

| Caudate-Putamen | Increased Homovanillic Acid (HVA) Levels | HPLC Analysis | plos.org |

| Prefrontal Cortex | Reduced Dopaminergic Response | Electrophysiology | illinois.edu |

| Substantia Nigra Pars Reticulata | Increased D1 Dopamine Receptor Binding (short-term) | Autoradiography | nih.gov |

| Dorsal Raphe Nucleus | Increased 5-HT1A Receptor Binding (persistent) | Autoradiography | nih.gov |

Table 2: Evidence of Oxidative Stress Following Repeated Dextroamphetamine Administration in Rats

| Brain Region | Oxidative Stress Marker | Observation | Reference |

|---|---|---|---|

| Cortex | Protein Carbonyl Formation | Increased | mcmaster.ca |

| Striatum | Protein Carbonyl Formation | Increased | mcmaster.ca |

| Hippocampus | Protein Carbonyl Formation | Increased | mcmaster.ca |

| Brain Tissue | Thiobarbituric Acid Reactive Species | Increased | mcmaster.ca |

| Prefrontal Cortex | Lipid and Protein Damage | Increased | nih.gov |

| Amygdala | Lipid and Protein Damage | Increased | nih.gov |

| Hippocampus | Lipid and Protein Damage | Increased | nih.gov |

| Striatum | Lipid and Protein Damage | Increased | nih.gov |

Table 3: Summary of Neurotoxic Effects in Preclinical Models

| Animal Model | Key Finding | Potential Mechanism | Reference |

|---|---|---|---|

| Rodents and Primates | Dopamine terminal degeneration | High-dose exposure, hyperthermia | wikipedia.orgnih.gov |

| Rats | Damage to dopaminergic nerve terminals | Altered dopamine responsivity, oxidative stress | plos.orgmcmaster.ca |

| Mice | Strain-dependent dopaminergic neurotoxicity | Hyperthermia | nih.gov |

| Rats | Apoptotic cell death | Activation of mitochondrial death pathway | nih.gov |

Advanced Analytical and Methodological Approaches in Dextroamphetamine Monosaccharate Research

Stereoselective Analytical Techniques for Compound Characterization

The biological activity of amphetamine is highly dependent on its stereochemistry, with the (S)-enantiomer, dextroamphetamine, being significantly more potent as a central nervous system stimulant than the (R)-enantiomer, levoamphetamine. researchgate.net Consequently, methods that can distinguish between these enantiomers are critical for ensuring the enantiomeric purity of dextroamphetamine monosaccharate.

Chiral chromatography is a cornerstone technique for separating enantiomers and assessing the purity of chiral drugs like dextroamphetamine. gcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Various chromatographic techniques have been adapted for this purpose:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for controlling enantiomeric purity. acs.org Methods often involve derivatizing the amphetamine enantiomers with a chiral agent, such as Marfey's reagent, allowing for separation on a standard achiral C-18 column. cuny.edu Alternatively, direct separation can be achieved using specialized chiral columns. sciex.com

Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is another powerful technique. rsc.orgrsc.org Similar to HPLC, it often requires derivatization to create diastereomers that can be separated on an achiral column, or it can employ a chiral column for direct enantiomeric separation. cuny.edu

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): This modern technique offers rapid and efficient separation. A validated UHPSFC-tandem mass spectrometry (MS/MS) method using a chiral column has been successfully used for the enantiomeric separation and quantification of R/S-amphetamine in biological samples. nih.gov

Microemulsion Electrokinetic Chromatography (MEEKC): A cyclodextrin-modified MEEKC method has been developed for the impurity profiling of dexamphetamine sulfate (B86663), allowing for the simultaneous determination of the levoamphetamine enantiomer and other related impurities. researchgate.net

| Technique | Stationary Phase/Column Type | Detection Method | Key Finding/Application | Reference |

|---|---|---|---|---|

| UHPSFC-MS/MS | Chiralpak AD-3 | Tandem Mass Spectrometry (MS/MS) | Successful separation and quantification of R/S-amphetamine in serum with a run time of 4 minutes. | nih.gov |

| HPLC | C-18 (with Marfey's reagent derivatization) | Absorbance Spectrophotometry (340 nm) | Differentiation of enantiomers after derivatization. | cuny.edu |

| MEEKC | Fused silica (B1680970) capillary with sulfated β-CD | UV Detector | Simultaneous determination of charged and uncharged impurities, including levoamphetamine. | researchgate.net |

| LC-MS/MS | Glycopeptide-based chiral LC column | Tandem Mass Spectrometry (MS/MS) | Baseline resolution of racemic amphetamine and methamphetamine. | sciex.com |

Spectroscopic techniques provide crucial information about the three-dimensional structure of molecules, making them invaluable for confirming the stereochemical identity of dextroamphetamine.

Optical Rotation: As an optically active molecule, dextroamphetamine rotates the plane of polarized light. Measurement of the specific rotation is a classic method for assessing enantiomeric purity. Dextroamphetamine sulfate has a specific optical rotation between +20° and +23.5°. drugfuture.com This technique can be enhanced by reacting dextroamphetamine with a chromophore to increase the rotational signal, allowing for purity assessment at single-dose levels. nih.gov

Chiroptical Spectroscopy: These advanced techniques provide detailed structural information by measuring the differential interaction of chiral molecules with polarized light.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

Raman Optical Activity (ROA): Measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light.

Comprehensive studies have utilized VCD and ROA, in conjunction with computational methods like Density Functional Theory (DFT), to analyze the conformational landscape of amphetamine in solution. rsc.orgrsc.orgnih.gov This approach allows for the direct determination of the absolute configuration and provides a detailed understanding of the molecule's 3D structure in a physiological-like environment. rsc.orgnih.govcolab.ws

In Vitro and Ex Vivo Model Systems for Mechanistic Elucidation

To understand how dextroamphetamine exerts its effects at the cellular and network levels, researchers use a variety of in vitro (in a dish) and ex vivo (using tissue from an organism) models.

The primary mechanism of action for dextroamphetamine involves its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). wikipedia.orgpatsnap.com Cell culture assays are fundamental for studying these interactions.

These assays typically use cell lines (e.g., HEK293, COS-7) that have been genetically engineered to express a specific transporter protein, such as human DAT or NET. nih.govnih.gov Researchers can then measure how dextroamphetamine affects transporter function.

Neurotransmitter Uptake Assays: These assays measure the ability of the transporter to take up its respective neurotransmitter (e.g., dopamine for DAT). A common method involves incubating the cells with a radioactively labeled neurotransmitter, such as [³H]dopamine, and then measuring the amount of radioactivity inside the cells. jneurosci.org Dextroamphetamine is known to be a substrate for DAT and NET, meaning it is transported into the cell. It also acts as a releasing agent, causing the transporter to work in reverse and efflux neurotransmitters like dopamine from the cytosol into the synapse. wikipedia.orgnih.gov Fluorescent substrates that mimic neurotransmitters are also used, providing a non-radioactive method to monitor transporter activity in real-time. moleculardevices.com

Receptor Binding Assays: While dextroamphetamine's primary targets are transporters, binding assays can be used to rule out or quantify direct interactions with neurotransmitter receptors. These assays measure the affinity of a drug for a specific receptor. Dextroamphetamine is a full agonist of the trace amine-associated receptor 1 (TAAR1), which contributes to its ability to inhibit and reverse transporter function. tandfonline.com

| Assay Type | Model System | Measurement | Typical Finding for Dextroamphetamine | Reference |

|---|---|---|---|---|

| Dopamine Uptake | Cells expressing human DAT | Uptake of [³H]dopamine | Inhibits reuptake and acts as a substrate/releasing agent. | jneurosci.orgnih.gov |

| Norepinephrine Uptake | Cells expressing human NET | Uptake of [³H]norepinephrine | Inhibits reuptake and acts as a substrate/releasing agent. | nih.govdrugcentral.org |

| TAAR1 Activation | Cells expressing TAAR1 | G-protein activation or downstream signaling | Full agonist, leading to modulation of DAT/NET function. | tandfonline.com |

Ex vivo brain slices from rodents containing key brain regions like the striatum or nucleus accumbens provide a more integrated system to study dextroamphetamine's effects while maintaining local neural circuitry. nih.gov

Neurochemical Release Studies (Microdialysis): In vivo and ex vivo microdialysis are powerful techniques used to measure the concentration of neurotransmitters in the extracellular space of the brain. A small probe is inserted into a specific brain region, and dextroamphetamine's effect on neurotransmitter levels is monitored over time. Studies in anesthetized rats have shown that dextroamphetamine administration causes a robust, dose-dependent increase in extracellular dopamine levels in the striatum. nih.gov

Computational Chemistry and Structural Biology Applications

Computational and structural approaches provide atomic-level insights into how dextroamphetamine interacts with its molecular targets.

Computational Chemistry: Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the structure and behavior of dextroamphetamine and its interaction with transporters. rsc.org These computational studies are often used to support and interpret experimental data from chiroptical spectroscopy, helping to determine the relative populations of different molecular conformers in solution. nih.gov

Structural Biology: While a crystal structure of the human dopamine transporter (hDAT) remains elusive, significant progress has been made through the crystallization of homologous transporters, such as the bacterial leucine (B10760876) transporter (LeuT) and the Drosophila dopamine transporter (dDAT). frontiersin.orgresearchgate.net X-ray crystal structures of dDAT have been solved in complex with dopamine and D-amphetamine. researchgate.net These structures reveal a primary binding site (S1) and have been instrumental in building and refining homology models of hDAT. These models allow researchers to perform molecular docking simulations to predict the binding pose of dextroamphetamine and understand the specific molecular interactions that govern its binding and transport. frontiersin.orgresearchgate.net

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial tools for investigating how dextroamphetamine interacts with its primary protein targets at an atomic level. These targets are predominantly the dopamine transporter (DAT) and the norepinephrine transporter (hNET), which are key to its central nervous system stimulant effects. vt.edunih.gov

Molecular docking studies predict the preferred binding orientation and affinity of a ligand to its target protein. Research involving the human norepinephrine transporter (hNET) has been conducted to analyze the interaction between amphetamine and the transporter's binding cavity. In one such study, amphetamine was found to bind successfully within the hNET binding site with a strong affinity. vt.edu For comparison, the binding affinities of amphetamine, its native ligand norepinephrine (NE), and the related neurotransmitter dopamine (DA) were calculated. vt.edu The structural similarities between amphetamine and norepinephrine, such as the presence of a phenyl ring and a nitrogen group, are believed to facilitate this effective binding. vt.edu

Table 1: Molecular Docking Affinities to the Human Norepinephrine Transporter (hNET)

| Ligand | Binding Affinity (kcal/mol) |

|---|---|

| Amphetamine | -6.5 |

| Norepinephrine | -6.5 |

| Dopamine | -6.3 |

Data sourced from a homology modeling and docking study. vt.edu

Molecular dynamics simulations provide deeper insights into the conformational changes of the transporter protein upon ligand binding. Studies on the dopamine transporter (DAT) have shown that amphetamine binding can disrupt the transporter's outward-facing (OF) conformation. nih.gov This is significant because the conformational state of the transporter is essential for its function. Further research using live-cell microscopy and MD simulations revealed that stabilizing the OF state of certain DAT mutants with other compounds could promote their localization in specific cellular regions, a process that amphetamine was shown to reduce with the wild-type DAT. nih.gov These computational models help to explain the dual action of dextroamphetamine, which includes not only blocking neurotransmitter reuptake but also stimulating reverse transport through the transporter. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Analog Development

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the chemical structure of a lead compound like dextroamphetamine, researchers can develop analogs with altered potency, selectivity, or other pharmacological properties. nih.gov

A key area of SAR investigation for dextroamphetamine has been the modification of the nitrogen (N)-alkyl group. A systematic study of d-N-alkylated amphetamine analogs was conducted to determine how the length of the alkyl chain affects potency. nih.gov In this research, analogs ranging from d-amphetamine (no alkyl group) to d-N-butylamphetamine were synthesized and evaluated in various biological assays. nih.gov

The findings revealed a clear relationship between N-alkyl chain length and pharmacological activity:

d-amphetamine (A), d-N-methylamphetamine (NMA), and d-N-ethylamphetamine (NEA) were found to be roughly equipotent in assays measuring self-administration in rhesus monkeys and disruption of milk intake in rats. nih.gov

d-N-propylamphetamine (NPA) showed a significant decrease in potency, being about one-quarter as potent as the shorter-chain compounds in the milk intake assay and having a lower maximal response rate in self-administration studies. nih.gov

d-N-butylamphetamine (NBA) was even less potent, being only one-sixth as potent in the milk intake disruption assay and failing to maintain significant self-administration behavior. nih.gov

Table 2: Relative Potency of d-N-Alkylated Amphetamine Analogs

| Compound | N-Alkyl Group | Relative Potency (Milk Intake Disruption vs. Amphetamine) | Key Self-Administration Findings |

|---|---|---|---|

| d-amphetamine | -H | 1 | Baseline |

| d-N-methylamphetamine | -CH₃ | ~1 | Equiponent with amphetamine |

| d-N-ethylamphetamine | -CH₂CH₃ | ~1 | Equiponent with amphetamine |

| d-N-propylamphetamine | -CH₂CH₂CH₃ | 0.25 | ~4x dose required vs. amphetamine |

| d-N-butylamphetamine | -CH₂CH₂CH₂CH₃ | ~0.17 | Largely ineffective |

Data synthesized from Woolverton et al., 1980. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Dextroamphetamine | A |

| D-glucaric acid | |

| Dopamine | DA |

| Norepinephrine | NE |

| d-N-methylamphetamine | NMA |

| d-N-ethylamphetamine | NEA |

| d-N-propylamphetamine | NPA |

| d-N-butylamphetamine | NBA |

| Cocaine |

Emerging Research Perspectives and Future Directions

Investigating the Role of the Monosaccharate Moiety in Bioavailability and Pharmacokinetic Properties (excluding clinical outcomes)

Potential for Novel Drug Delivery System Development (e.g., lipid-based delivery)

The unique physicochemical properties of dextroamphetamine monosaccharate may also be leveraged in the development of novel drug delivery systems. Lipid-based drug delivery systems (LBDDS) are a promising technology for enhancing the therapeutic efficacy of various drugs. nih.gov These systems, which include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can improve the solubility, stability, and bioavailability of encapsulated compounds. cas.org

For a compound like dextroamphetamine, lipid nanoparticles could offer several advantages, including protection from enzymatic degradation and controlled release kinetics. cas.org Recent preclinical research has explored the use of amphetamine-decorated cationic lipid nanoparticles to cross the blood-brain barrier, suggesting a promising avenue for targeted brain delivery. nih.govresearchgate.net The monosaccharate moiety of this compound could further enhance the targeting of these lipid-based systems to the brain by interacting with glucose transporters on the BBB.

Table 2: Comparison of Lipid-Based Drug Delivery Systems

| Delivery System | Description | Potential Application for this compound |

|---|---|---|

| Liposomes | Vesicles composed of one or more lipid bilayers. | Encapsulation to control release and potentially reduce side effects. cas.org |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Improved stability and controlled release for sustained therapeutic effect. mdpi.com |

| Nanostructured Lipid Carriers (NLCs) | A modification of SLNs containing both solid and liquid lipids. | Higher drug loading capacity and improved stability. mdpi.com |

Application of Metabolomics and Proteomics in Understanding Compound Effects

Metabolomics and proteomics are powerful "omics" technologies that allow for the comprehensive analysis of small molecule metabolites and proteins, respectively, in biological systems. mdpi.com These approaches can provide invaluable insights into the molecular mechanisms underlying the effects of this compound.

Metabolomics studies can identify changes in metabolic pathways in response to the compound, potentially revealing biomarkers of its effects and shedding light on its mechanism of action. mdpi.com For instance, analyzing the metabolic profiles in brain tissue or biofluids of preclinical models could elucidate how this compound influences neurotransmitter metabolism and other relevant biochemical pathways. nih.gov

Proteomics can identify alterations in protein expression and post-translational modifications, offering a deeper understanding of the compound's impact on cellular function. nautilus.biometwarebio.com In the context of dextroamphetamine, proteomics has been used to study changes in synaptic proteins following exposure to the drug. plos.org Similar studies with the monosaccharate form could reveal unique effects on protein networks related to neuroplasticity, energy metabolism, and cellular stress. thermofisher.com Untargeted proteomic approaches have been employed to identify differentially expressed proteins in the serum of individuals with amphetamine use disorder, revealing alterations in pathways related to neurological diseases and inflammatory responses. nih.gov

Discovery and Validation of Novel Molecular Targets